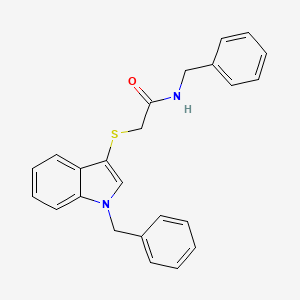

N-benzyl-2-(1-benzylindol-3-yl)sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-2-(1-benzylindol-3-yl)sulfanylacetamide” is a chemical compound that has been identified as a potent inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) in a study . This compound was part of a series of 2-((indol-3-yl)thio)-N-benzyl-acetamides that were designed, synthesized, and evaluated for their inhibitory effect on SARS-CoV-2 RdRp .

Synthesis Analysis

The synthesis of similar compounds involves a two-round optimization process . In a related study, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles was developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Chemical Reactions Analysis

The compound has been identified as a potent inhibitor of SARS-CoV-2 RdRp . It was part of a series of 2-((indol-3-yl)thio)-N-benzyl-acetamides that were designed, synthesized, and evaluated for their inhibitory effect on SARS-CoV-2 RdRp .Scientific Research Applications

- In a study published in the European Journal of Medicinal Chemistry, researchers identified this compound as a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), responsible for COVID-19 .

- N-benzyl-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide has been evaluated for its in vitro antiprotozoal activity .

Antiviral Activity Against SARS-CoV-2 RdRp

Antiprotozoal Activity

Antioxidant Properties

Future Directions

The most potent compound in the series, which showed a stronger inhibitory activity against the human coronavirus HCoV-OC43 than remdesivir, is a promising candidate for further investigation . This suggests that “N-benzyl-2-(1-benzylindol-3-yl)sulfanylacetamide” and related compounds could have potential applications in the development of antiviral drugs.

Mechanism of Action

Target of Action

The primary target of the compound N-benzyl-2-((1-benzyl-1H-indol-3-yl)thio)acetamide is the RNA-dependent RNA polymerase (RdRp) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . RdRp plays a crucial role in the replication of the virus, making it a significant target for antiviral drugs .

Mode of Action

N-benzyl-2-((1-benzyl-1H-indol-3-yl)thio)acetamide interacts with RdRp, inhibiting its function . This interaction results in the inhibition of RNA synthesis, thereby preventing the replication of the virus .

Biochemical Pathways

The inhibition of RdRp by N-benzyl-2-((1-benzyl-1H-indol-3-yl)thio)acetamide affects the viral replication pathway . By blocking RNA synthesis, the compound disrupts the life cycle of the virus, preventing it from multiplying and spreading .

Pharmacokinetics

The compound has been identified as a potent inhibitor of rdrp, suggesting that it has sufficient bioavailability to interact with its target .

Result of Action

The molecular effect of N-benzyl-2-((1-benzyl-1H-indol-3-yl)thio)acetamide’s action is the inhibition of RNA synthesis by RdRp . On a cellular level, this results in the prevention of viral replication, potentially leading to a decrease in viral load .

properties

IUPAC Name |

N-benzyl-2-(1-benzylindol-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2OS/c27-24(25-15-19-9-3-1-4-10-19)18-28-23-17-26(16-20-11-5-2-6-12-20)22-14-8-7-13-21(22)23/h1-14,17H,15-16,18H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMZPSQXHUMBET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(1-benzylindol-3-yl)sulfanylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-7-iodopyrrolo[1,2-a]pyrazine](/img/structure/B2570699.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2570701.png)

![Methyl 5-((((7,7-dimethyl-2-oxobicyclo[2.2.1]heptyl)methyl)sulfonyl)amino)-3-(methoxycarbonyl)benzoate](/img/structure/B2570702.png)

![4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2570704.png)

![2-ethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2570707.png)

![1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea](/img/structure/B2570710.png)

![3-(2-ethylhexyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2570720.png)

![7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B2570721.png)